1-Bromo-2,7-dimethylnaphthalene

Übersicht

Beschreibung

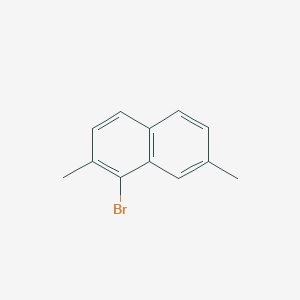

1-Bromo-2,7-dimethylnaphthalene is an organic compound with the molecular formula C12H11Br. It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 7 positions, and a bromine atom is substituted at the 1 position. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Vorbereitungsmethoden

1-Bromo-2,7-dimethylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2,7-dimethylnaphthalene using N-bromosuccinimide in the presence of a solvent like N,N-dimethylformamide and acetonitrile at room temperature. The reaction mixture is stirred for 16 hours, and the product is then extracted and purified . Another method involves the use of bromine in carbon disulfide at low temperatures, followed by purification .

Analyse Chemischer Reaktionen

1-Bromo-2,7-dimethylnaphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

1-Bromo-2,7-dimethylnaphthalene serves as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several important reactions:

- Electrophilic Substitution Reactions : The bromine atom in this compound can undergo substitution reactions, making it useful for introducing other functional groups into the naphthalene ring. For example, it has been used to synthesize diketones through nucleophilic substitution and oxidation methods, achieving high yields (up to 99%) through optimized reaction conditions .

- Cross-Coupling Reactions : This compound has been employed in asymmetric cross-coupling reactions with Grignard reagents using nickel catalysts to produce non-racemic binaphthyl derivatives. This application is particularly relevant in the synthesis of chiral compounds for pharmaceuticals .

Electrochemical Applications

Recent studies have highlighted the electrochemical properties of this compound:

- Mechanism of Carbon–Bromine Bond Dissociation : Research indicates that the compound can undergo electrochemical reduction leading to the cleavage of the carbon-bromine bond. This process generates radical anions that can further react to form chiral dimers like 1,1'-binaphthalene . The study provides insights into the potential energy surfaces associated with these reactions, offering a deeper understanding of their mechanisms.

Environmental and Analytical Chemistry

- Detection of Halogenated Hydrocarbons : this compound has been utilized as a test compound in analytical chemistry for detecting halogenated hydrocarbons at trace levels using supercritical fluid extraction techniques. This application demonstrates its utility in environmental monitoring and analysis .

Table 1: Summary of Synthetic Applications

| Application Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Diketone Synthesis | Nucleophilic Substitution | 99 | |

| Asymmetric Cross-Coupling | Grignard Reaction | High | |

| Electrochemical Reduction | Carbon-Bromine Bond Cleavage | - |

Case Study: Synthesis of Diketones

In a recent study, researchers achieved a diketone from this compound through a one-pot reaction involving treatment with 3-pentanone in methanolic potassium hydroxide. The reaction yielded diketone with a conversion rate of 90% isolated yield, showcasing the compound's versatility in synthetic applications .

Wirkmechanismus

The mechanism of action of 1-Bromo-2,7-dimethylnaphthalene primarily involves its role as a reactant in chemical reactions. In coupling reactions, for example, the bromine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,7-dimethylnaphthalene can be compared with other brominated naphthalene derivatives, such as:

1-Bromo-2-methylnaphthalene: Similar structure but with only one methyl group.

2-Bromo-1,4-dimethylnaphthalene: Different substitution pattern on the naphthalene ring.

1-Bromo-2-naphthol: Contains a hydroxyl group instead of methyl groups.

These compounds share some reactivity patterns but differ in their specific applications and properties due to the variations in their substituents.

Biologische Aktivität

1-Bromo-2,7-dimethylnaphthalene (C12H11Br) is a brominated derivative of naphthalene with significant potential in various biological and chemical applications. This compound is characterized by the presence of two methyl groups at positions 2 and 7 and a bromine atom at position 1 of the naphthalene ring. Its unique structure lends itself to diverse biological activities, making it a subject of interest in pharmaceutical research and organic synthesis.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed processes. This reactivity is essential in synthesizing biologically active compounds and exploring potential medicinal properties .

Anticancer Activity

Research indicates that certain naphthalene derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have evaluated the cytotoxicity of similar compounds using assays such as the MTT assay and colony-forming assays. These assays measure cell viability and proliferation, indicating potential anticancer properties .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| 1-Bromo-2-methylnaphthalene | HeLa | 25 | MTT Assay |

| This compound | MCF-7 | TBD | Colony Forming Assay |

| 2-Bromonaphthalene | A549 | 15 | MTT Assay |

Mechanistic Insights

The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. The electrochemical behavior of brominated naphthalenes suggests that one-electron reductions can produce radical anions, which may further react to form cytotoxic species .

Case Studies

Several case studies provide insights into the biological activity of related naphthalene derivatives:

- Electrochemical Reduction Studies : A study on the electrochemical reduction of 1-bromo-2-methylnaphthalene showed that it could generate radical species under specific conditions, which may contribute to its biological activity .

- Natural Product Comparisons : Research comparing natural compounds with synthetic derivatives indicates that modifications such as bromination can enhance biological activity by altering interactions with cellular targets .

- Pharmaceutical Applications : Investigations into the pharmacological properties of brominated naphthalenes suggest potential applications in drug development, particularly for targeting cancer .

Eigenschaften

IUPAC Name |

1-bromo-2,7-dimethylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLNJIORMHTAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.